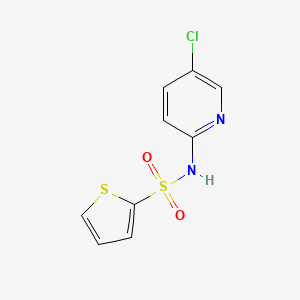![molecular formula C19H14N2O2S B5541203 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide and related compounds involves several steps, including the reaction of hydrazino with various aldehydes and other precursors. For example, the reaction of 2-Hydrazino-N-[4-(5-methyl benzoxazol-2-yl)-phenyl]-acetamide with various aldehydes resulted in compounds tested for antimicrobial and anti-inflammatory activities, demonstrating the synthetic versatility of benzoxazole derivatives (Thomas, Geetha, & Murugan, 2009).
Molecular Structure Analysis
The molecular structure of N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide is crucial for its chemical and biological activity. Studies involving silylated derivatives and related compounds have provided insights into their structure through NMR spectroscopy, X-ray crystal analysis, and DFT methods, revealing the importance of the benzoxazole moiety and its substitutions (Nikonov et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide and its derivatives can lead to a variety of products with significant bioactivity. For instance, derivatives synthesized from 2-(4-aminophenyl)benzothiazole structures showed potential antitumor activity, indicating the compound's reactivity and utility in drug discovery (Yurttaş, Tay, & Demirayak, 2015).
Physical Properties Analysis
The physical properties of N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide and similar compounds are influenced by their molecular structure. The crystallization, melting points, and solubility can be significantly affected by minor changes in the molecular framework, as demonstrated by various synthesized compounds' characterization data (Lazareva et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, pKa values, and the potential for forming derivatives with antimicrobial activity, are critical for understanding N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide's utility. Studies have shown that the introduction of various substituents can significantly alter these properties, leading to compounds with a broad spectrum of activity against microorganisms (Arpaci, Şener, Yalcin, & Altanlar, 2002).
Aplicaciones Científicas De Investigación
Scientific Research Applications of Related Compounds
Benzoxazole Derivatives
Benzoxazole derivatives, similar to the core structure of the compound , are notable for their diverse biological activities. Research has indicated their potential in various therapeutic areas, including their role as hypnotic agents in treating insomnia, as seen in the study of Zaleplon, a non-benzodiazepine hypnotic (Heydorn, 2000). Their versatility extends to antimicrobial, antifungal, and antiviral applications, making them a subject of interest for drug development.
Thiophene Analogues
The inclusion of a thiophene moiety, as seen in the compound of interest, contributes to the chemical diversity and pharmacological properties of molecules. Thiophene analogues have been explored for their carcinogenic potential and environmental persistence, underscoring the importance of understanding their biological interactions and transformation products (Ashby et al., 1978).
Advanced Oxidation Processes
Compounds with complex structures, including benzoxazole and thiophene derivatives, are subjects of environmental studies focused on their degradation through advanced oxidation processes. This research is crucial for assessing the environmental impact and developing methods for removing pharmaceuticals and personal care products from water sources (Vo et al., 2019).
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-18(12-15-7-4-10-24-15)20-14-6-3-5-13(11-14)19-21-16-8-1-2-9-17(16)23-19/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRDXMSBNLPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541127.png)

![methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5541134.png)

![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)
![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)
![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)
![N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5541171.png)
![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)
![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)